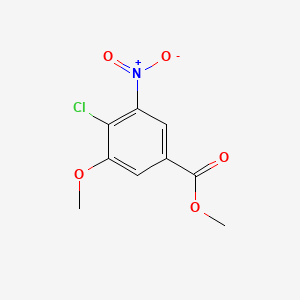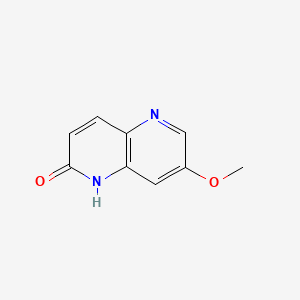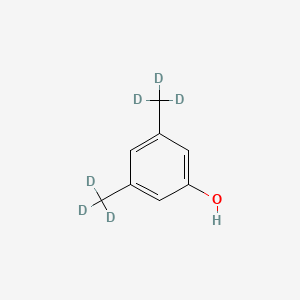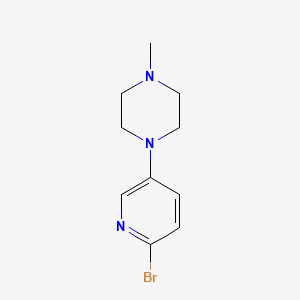
1-(6-Bromopyridin-3-YL)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a heterocyclic compound with a molecular weight of 284.2 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is 1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a colorless to light-yellow liquid . It should be stored at refrigerator temperatures .Applications De Recherche Scientifique
Behavioral Pharmacology and Antidepressant Potential
Research into the behavioral pharmacology of derivatives such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, indicates potential applications in treating anxiety and affective disorders. These findings suggest that compounds related to 1-(6-Bromopyridin-3-yl)-4-methylpiperazine could be useful in the development of anxiolytic and antidepressant medications (Hudzik et al., 2003).
DNA Binding and Analysis
Compounds like Hoechst 33258, which contains a similar structural motif, are known to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in cell biology for chromosome and nuclear staining, indicating that derivatives of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine could have applications in biochemical research for DNA analysis and in developing new diagnostic tools (Issar & Kakkar, 2013).
Atypical Antipsychotic Activity
JL13, a compound related to the chemical structure of interest, has been reviewed for its atypical antipsychotic activity, demonstrating a potential for the treatment of psychotic disorders without inducing significant motor side effects. This highlights the broader therapeutic potential of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine derivatives in the field of mental health (Bruhwyler et al., 1997).
Pharmacokinetic and Pharmacodynamic Enhancements
The structural versatility of phenylpiperazine derivatives, which share a core structure with 1-(6-Bromopyridin-3-yl)-4-methylpiperazine, suggests their potential in diversifying therapeutic applications across several fields. These derivatives have reached late-stage clinical trials for CNS disorders, indicating the compound's role in developing new treatments with enhanced pharmacokinetic and pharmacodynamic properties (Maia, Tesch, & Fraga, 2012).
Environmental and Toxicological Studies
Environmental concentrations and toxicology studies of related bromophenols have outlined the need to understand the environmental impact and degradation products of such compounds, suggesting a research application of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine derivatives in environmental science (Koch & Sures, 2018).
Propriétés
IUPAC Name |
1-(6-bromopyridin-3-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWKCPGKQANIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-YL)-4-methylpiperazine | |
CAS RN |
879488-53-6 |
Source


|
| Record name | 1-(6-bromopyridin-3-yl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

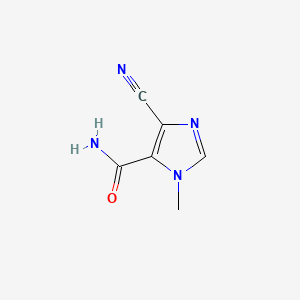
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)




![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
